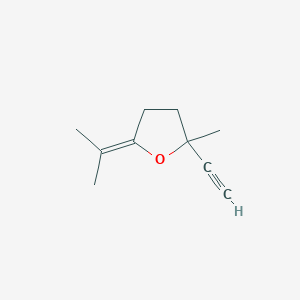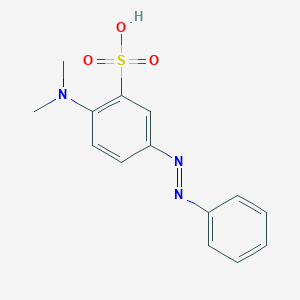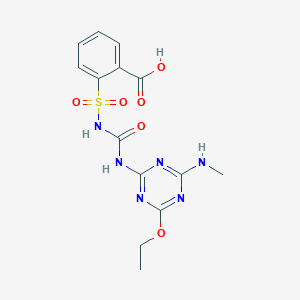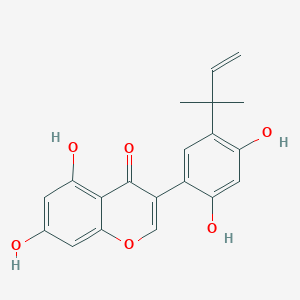
2-Ethynyl-2-methyl-5-propan-2-ylideneoxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-2-methyl-5-propan-2-ylideneoxolane, also known as EMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. EMPO is a heterocyclic compound that is synthesized through a series of chemical reactions and has been found to exhibit promising biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-2-methyl-5-propan-2-ylideneoxolane is still not fully understood, but it is believed to be related to its ability to interact with various biological targets, including enzymes and proteins. This compound has been found to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase. It has also been shown to modulate the activity of various ion channels and receptors.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including antitumor, antiviral, and antifungal activities. It has also been shown to possess antioxidant and anti-inflammatory properties. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. It has also been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethynyl-2-methyl-5-propan-2-ylideneoxolane has several advantages as a research tool, including its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to use in certain experiments. It is also important to note that this compound can be toxic at high concentrations, and proper safety precautions should be taken when handling this compound.
Direcciones Futuras
There are several future directions for research on 2-Ethynyl-2-methyl-5-propan-2-ylideneoxolane, including the development of novel derivatives with improved properties and the exploration of its potential applications in various fields. This compound has shown promising results as an anticancer agent, and further studies are needed to determine its efficacy in vivo. Additionally, this compound has been found to exhibit interesting electrochemical properties, and its potential use in electronic devices and sensors is an area of active research. Finally, the development of new synthetic routes for this compound and its derivatives could lead to the discovery of new compounds with even more interesting properties.
Métodos De Síntesis
The synthesis of 2-Ethynyl-2-methyl-5-propan-2-ylideneoxolane involves a multi-step process that starts with the reaction of 2-methyl-3-butyn-2-ol and 2,2,5-trimethyl-1,3-dioxane-4,6-dione in the presence of a base catalyst. This reaction produces 2-methyl-3-butyn-2-ol-5-ylideneoxolane, which is then treated with an alkyne to yield this compound. The purity of the final product can be enhanced through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-Ethynyl-2-methyl-5-propan-2-ylideneoxolane has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been found to exhibit promising anticancer, antiviral, and antifungal activities. In biochemistry, this compound has been used as a probe to study the mechanism of action of various enzymes and proteins. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
124099-75-8 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-ethynyl-2-methyl-5-propan-2-ylideneoxolane |
InChI |
InChI=1S/C10H14O/c1-5-10(4)7-6-9(11-10)8(2)3/h1H,6-7H2,2-4H3 |
Clave InChI |
BQBYBLHXWQPAQE-UHFFFAOYSA-N |
SMILES |
CC(=C1CCC(O1)(C)C#C)C |
SMILES canónico |
CC(=C1CCC(O1)(C)C#C)C |
Sinónimos |
Furan, 2-ethynyltetrahydro-2-methyl-5-(1-methylethylidene)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)





![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)





